(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride

Chiral building block Regioisomerism Coordination chemistry

Sourcing stereochemically pure (1S)-1-(2H-Triazol-4-yl)ethanamine hydrochloride (CAS 2241107-68-4) ensures chiral integrity in asymmetric synthesis and SAR campaigns. The (1S)-enantiomer and 2H-triazole regiochemistry provide a defined N,N-coordination pocket for transition metal complexes and click chemistry applications. Avoid uncontrolled variables—validate regioisomeric and enantiomeric specificity with this ≥98% pure chiral amine intermediate.

Molecular Formula C4H9ClN4
Molecular Weight 148.59
CAS No. 2241107-68-4
Cat. No. B2594473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride
CAS2241107-68-4
Molecular FormulaC4H9ClN4
Molecular Weight148.59
Structural Identifiers
SMILESCC(C1=NNN=C1)N.Cl
InChIInChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m0./s1
InChIKeyVDOZVNPFMBMTHQ-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride CAS 2241107-68-4: Product Identification and Baseline Procurement Data


(1S)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride (CAS 2241107-68-4) is a chiral triazole derivative with the molecular formula C₄H₉ClN₄ and a molecular weight of 148.59 g/mol [1]. The compound is commercially supplied at ≥98% purity as its hydrochloride salt . It serves as a chiral amine building block and is structurally related to intermediates used in the synthesis of triazole-based pharmaceuticals, including certain antifungal agents and enzyme inhibitors [2].

Why Generic Substitution Fails: Procurement Risks in Triazole Ethanamine Building Blocks


Triazole ethanamine derivatives are not functionally interchangeable due to critical structural variations that determine binding affinity, metabolic stability, and synthetic utility. The (1S)-1-(2H-triazol-4-yl)ethanamine scaffold presents three key points of divergence from in-class analogs: stereochemical configuration at the α-carbon (S vs. R enantiomer), triazole regioisomerism (2H-1,2,3-triazol-4-yl vs. 1H-triazol-5-yl vs. 1,2,4-triazole variants), and side-chain connectivity (1-substituted ethanamine vs. 2-substituted ethylamine). For example, the enantiomeric counterpart (1R)-1-(2H-triazol-4-yl)ethanamine may exhibit different chiral recognition in asymmetric synthesis or biological systems, while the 2-substituted positional isomer 2-(2H-1,2,3-triazol-4-yl)ethanamine hydrochloride [1] alters the spatial relationship between the amine and the triazole ring, potentially affecting coordination geometry and molecular recognition. Substituting any of these variants without validation introduces uncharacterized variables into synthetic pathways and biological assays.

Product-Specific Quantitative Evidence: Differentiation of (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride from Key Comparators


Structural Differentiation: 1-Substituted vs. 2-Substituted Triazole Ethanamine Regioisomers

The target compound features a 1-substituted ethanamine moiety (α-carbon attachment to triazole C4 position), distinguishing it from the more common 2-substituted regioisomer 2-(2H-1,2,3-triazol-4-yl)ethanamine hydrochloride [1]. This 1-substituted configuration places the primary amine in closer proximity to the triazole N2/N3 atoms, enabling distinct metal coordination patterns and altered hydrogen-bonding networks . The (1S) stereochemistry further specifies the spatial orientation of the methyl and amine groups at the chiral center.

Chiral building block Regioisomerism Coordination chemistry

Chiral Purity: (1S)-Enantiomer vs. Racemic Mixture in Asymmetric Synthesis

The (1S)-enantiomer (CAS 2241107-68-4) is supplied as a single stereoisomer at ≥98% purity , in contrast to the racemic mixture racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride . Chiral triazole ethanamines have been successfully resolved using supercritical fluid chromatography (SFC) on amylose-based chiral stationary phases, demonstrating that enantiomeric separation is achievable but adds process complexity and cost [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Triazole Regioisomer Classification: 2H-1,2,3-Triazol-4-yl vs. 1H-1,2,4-Triazole Scaffolds

The target compound contains a 2H-1,2,3-triazol-4-yl moiety, a regioisomer distinct from the 1H-1,2,4-triazole core found in many commercial antifungal agents. While both scaffolds are triazoles, the 1,2,3-triazole system is a classic product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, making it a versatile handle for further functionalization . In contrast, 1,2,4-triazole ethanamine derivatives (e.g., 2-(1H-1,2,4-triazol-5-yl)ethanamine ) are more commonly associated with cytochrome P450 enzyme inhibition [1].

Regioisomerism Pharmacophore design Click chemistry

Evidence-Based Application Scenarios for (1S)-1-(2H-Triazol-4-yl)ethanamine Hydrochloride Procurement


Chiral Building Block for Asymmetric Synthesis of 1,2,3-Triazole-Containing Bioactive Molecules

Procurement of the single (1S)-enantiomer at ≥98% purity supports asymmetric synthetic routes requiring stereochemically defined triazole ethanamine intermediates. This scaffold is particularly relevant for generating 1,2,3-triazole-containing compounds via click chemistry, including kinase inhibitor candidates [1] and CB1 receptor modulator analogs [2].

Metal Coordination Complexes and Catalytic Ligand Design

The 1-substituted ethanamine configuration places the primary amine nitrogen in proximity to the triazole N2/N3 atoms, creating a potential bidentate N,N-coordination pocket . This spatial arrangement differs from 2-substituted regioisomers and may be exploited in the design of transition metal complexes for catalytic or sensing applications [1].

Structure-Activity Relationship (SAR) Studies on Triazole Regioisomerism

As a 2H-1,2,3-triazol-4-yl ethanamine, this compound serves as a comparator for evaluating regioisomeric effects against 1H-1,2,4-triazole scaffolds in biological assays . SAR campaigns investigating triazole ring substitution patterns can utilize this compound to benchmark differences in target engagement profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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